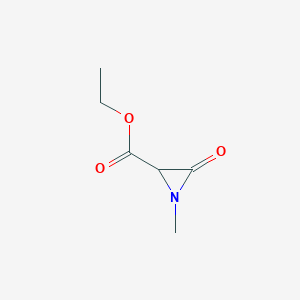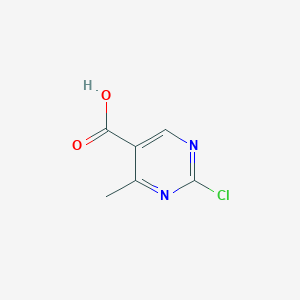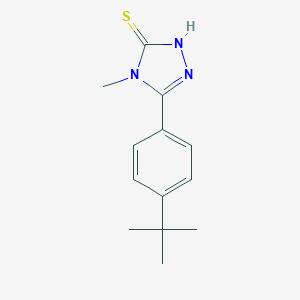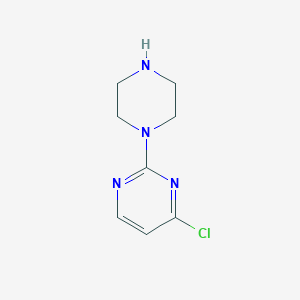
4-Chloro-2-(piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-2-(piperazin-1-yl)pyrimidine involves multiple steps, including nucleophilic attack, separation of isomers, and condensation reactions. These processes yield compounds with various pharmacological properties. For instance, the synthesis of 4-piperazino-5-methylthiopyrimidines, achieved by the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, showcases the complexity and specificity of synthesizing chloro-piperazinyl pyrimidines (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of chloro-piperazinyl pyrimidines, such as 4-Chloro-2-(piperazin-1-yl)pyrimidine, is characterized by the presence of a piperazine ring attached to the pyrimidine ring at specific positions, which plays a crucial role in their pharmacological activity. X-ray diffraction and PCILO computation have been used to analyze the molecular structures of these compounds, providing insights into their interaction with biological targets (Guérémy et al., 1982).
Chemical Reactions and Properties
The chemical reactivity of 4-Chloro-2-(piperazin-1-yl)pyrimidine derivatives includes their ability to undergo various nucleophilic reactions, leading to the formation of dialkylamino derivatives. This reactivity is central to modifying their chemical structure for potential therapeutic applications (Makarov et al., 1994).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, are influenced by their molecular structure. For example, certain derivatives have been designed to improve water solubility at physiological pH, enhancing their potential for pharmaceutical applications. The solubility and stability of these compounds are critical for their bioavailability and therapeutic efficacy (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, including the pharmacological profile of 4-Chloro-2-(piperazin-1-yl)pyrimidine derivatives, are determined by their structure-activity relationship. Modifications at specific positions of the scaffold affect their immunosuppressive activity, demonstrating the importance of chemical design in developing new therapeutic agents (Jang et al., 2010).
Aplicaciones Científicas De Investigación
4-Chloro-2-(piperazin-1-yl)pyrimidine is a compound that belongs to a class of organic molecules known as pyrimidine derivatives. Pyrimidine, an aromatic heterocyclic organic compound, has a structure consisting of a six-membered ring with two nitrogen atoms. These derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-HIV, antifungal, and antibacterial effects. Pyrimidines and compounds bearing this heterocycle are common in many medicinal drugs, highlighting their importance in drug discovery and development processes.
Applications in Drug Development
Pyrimidine derivatives, including 4-Chloro-2-(piperazin-1-yl)pyrimidine, have been extensively explored for their therapeutic potential across various medical fields. These compounds serve as critical scaffolds in the synthesis of drugs targeting a broad spectrum of diseases, thanks to their ability to modulate biological pathways effectively. Their versatile chemical structure allows for the development of a wide array of bioactive compounds, making them indispensable in the pharmaceutical industry.
Anticancer Research : Pyrimidine-based compounds have demonstrated significant anticancer activity by interfering with DNA and RNA synthesis, a critical aspect of cancer cell proliferation. Their ability to target various enzymes and receptors involved in cancer progression makes them valuable candidates for anticancer drug development (Kaur et al., 2014).
Central Nervous System (CNS) Disorders : These derivatives have shown promise in treating CNS disorders, including depression and anxiety, by modulating neurotransmitter systems. Piperazine, a structural component of 4-Chloro-2-(piperazin-1-yl)pyrimidine, is noteworthy in this context, as it is found in drugs with antipsychotic, antihistamine, and antidepressant properties (Kumar et al., 2015).
Inflammatory and Infectious Diseases : The anti-inflammatory and antimicrobial activities of pyrimidine derivatives highlight their potential in treating inflammatory conditions and infectious diseases. Their mechanism of action often involves inhibiting the synthesis of molecules that mediate inflammation and microbial growth, thereby providing a therapeutic effect (Gondkar et al., 2013).
Tuberculosis (TB) Treatment : Recent advancements have led to the development of new drugs targeting TB, with pyrimidine derivatives playing a crucial role. These compounds, due to their ability to interfere with the bacterial cell wall synthesis, offer a novel approach to combatting TB, including drug-resistant strains (Makarov & Mikušová, 2020).
Propiedades
IUPAC Name |
4-chloro-2-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSYDNGEAVHZAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618595 |
Source


|
| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(piperazin-1-yl)pyrimidine | |
CAS RN |
179756-90-2 |
Source


|
| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)
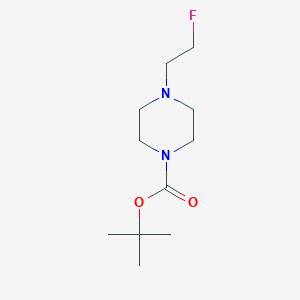
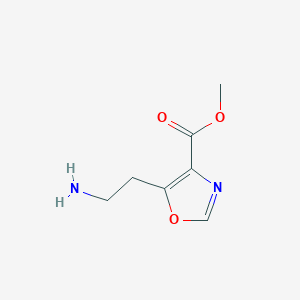
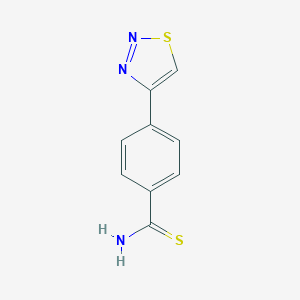

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)


